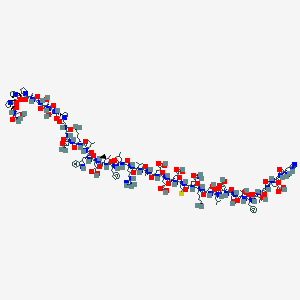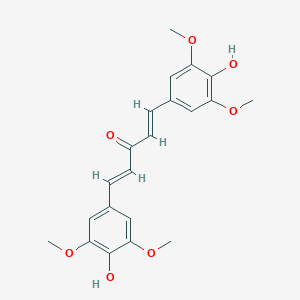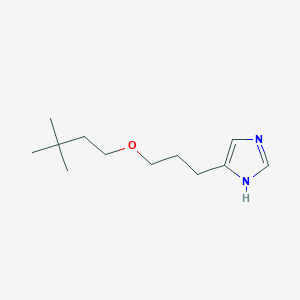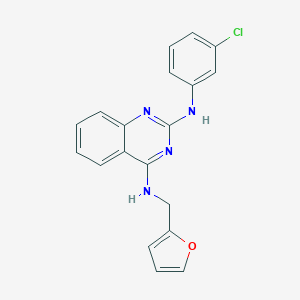![molecular formula C25H30N2O3 B527341 (3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol](/img/structure/B527341.png)
(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol
Übersicht
Beschreibung
ER-119884 ist ein neuartiges Arylchinuclidin-Derivat, das als cholesterinsenkendes Mittel entwickelt wurde. Es hat sich gezeigt, dass es in vitro das Wachstum verschiedener Krankheitserreger, darunter Leishmania amazonensis und Candida tropicalis, wirksam hemmt . Diese Verbindung ist ein nicht kompetitiver Inhibitor der Squalensynthase, einem Enzym, das für die Sterolbiosynthese unerlässlich ist .
Vorbereitungsmethoden
ER-119884 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Chinuclidin-Derivate beinhalten. Der Syntheseweg umfasst typischerweise die Bildung des Arylchinuclidin-Kerns, gefolgt von einer Funktionalisierung, um die gewünschten Substituenten einzuführen . Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter Verwendung von Durchflussreaktoren und die Optimierung der Prozessparameter umfassen, um eine gleichbleibende Qualität und Effizienz zu erreichen .
Chemische Reaktionsanalyse
ER-119884 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
ER-119884 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Wirkmechanismus
ER-119884 entfaltet seine Wirkung durch die Hemmung der Squalensynthase, einem Enzym, das an der Biosynthese von Sterolen beteiligt ist. Diese Hemmung führt zum Abbau von endogenen Sterolen und zur Anhäufung von exogenem Cholesterin in den Zielzellen . Die Verbindung interferiert auch mit anderen zellulären Prozessen, wie z. B. der Zytoskelettorganisation und der Membranintegrität, was zum Zelltod führt .
Analyse Chemischer Reaktionen
ER-119884 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
ER-119884 has a wide range of scientific research applications, including:
Wirkmechanismus
ER-119884 exerts its effects by inhibiting squalene synthase, an enzyme involved in the biosynthesis of sterols. This inhibition leads to the depletion of endogenous sterols and the accumulation of exogenous cholesterol in the target cells . The compound also interferes with other cellular processes, such as cytoskeleton organization and membrane integrity, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
ER-119884 ähnelt anderen Chinuclidin-basierten Squalensynthase-Inhibitoren, wie z. B. E5700 und BPQ-OH . ER-119884 ist einzigartig in seiner potenten und selektiven Hemmung der Squalensynthase sowie in seiner Fähigkeit, ultrastrukturelle und Lipidprofil-Veränderungen in arzneimittelresistenten Krankheitserregern zu induzieren . Dies macht es zu einer vielversprechenden Leitverbindung für die Entwicklung neuer Therapeutika.
Ähnliche Verbindungen
- E5700
- BPQ-OH
Eigenschaften
Molekularformel |
C25H30N2O3 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
(3R)-3-[2-[2-benzyl-6-(3-methoxypropoxy)pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C25H30N2O3/c1-29-16-5-17-30-24-9-8-21(23(26-24)18-20-6-3-2-4-7-20)10-13-25(28)19-27-14-11-22(25)12-15-27/h2-4,6-9,22,28H,5,11-12,14-19H2,1H3/t25-/m1/s1 |
InChI-Schlüssel |
HVIKCINYHLGLMN-RUZDIDTESA-N |
SMILES |
O[C@]1(C#CC2=CC=C(OCCCOC)N=C2CC3=CC=CC=C3)CN4CCC1CC4 |
Isomerische SMILES |
COCCCOC1=NC(=C(C=C1)C#C[C@]2(CN3CCC2CC3)O)CC4=CC=CC=C4 |
Kanonische SMILES |
COCCCOC1=NC(=C(C=C1)C#CC2(CN3CCC2CC3)O)CC4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(3R)-3-((2-benzyl-6-(3-methoxypropyloxy)pyridin-3-yl)ethynyl)quinuclidin-3-ol 3-((2-benzyl-6-(3-methoxypropyloxy)pyridin-3-yl)ethynyl)quinuclidin-3-ol ER 119884 ER-119884 ER119884 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B527698.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B527699.png)





![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B529285.png)
![5-(1H-Benzo[d]imidazol-1-yl)-3-((2-bromobenzyl)oxy)thiophene-2-carboxamide](/img/structure/B529288.png)

![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide](/img/structure/B529372.png)
![3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid](/img/structure/B529472.png)
